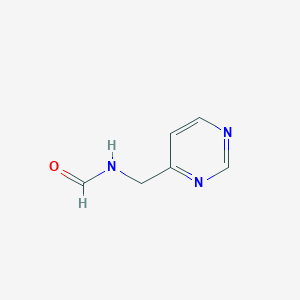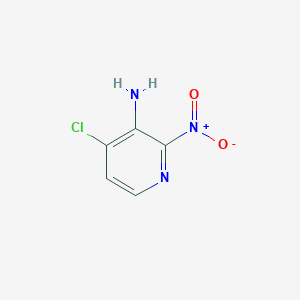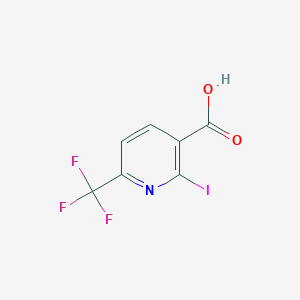
N-(pyrimidin-4-ylmethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrimidin-4-ylmethyl)formamide is a chemical compound with the molecular formula C6H7N3O It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-4-ylmethyl)formamide can be achieved through several methods. One efficient method involves the reaction of pyrimidine-4-carbaldehyde with formamide under mild conditions. This reaction typically requires a catalyst, such as a Lewis acid, to proceed efficiently. Another method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the N-formylation of pyrimidine derivatives using formic acid under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored for the direct synthesis of N-formamides by integrating reductive amination of carbonyl compounds with CO2 fixation .
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-4-ylmethyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, often requiring a catalyst to enhance the reaction rate.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-(pyrimidin-4-ylmethyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in organic synthesis.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(pyrimidin-4-ylmethyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(pyrimidin-4-ylmethyl)formamide include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- N-(pyridin-2-yl)amides
Uniqueness
This compound is unique due to its specific formamide group attached to the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N-(pyrimidin-4-ylmethyl)formamide |
InChI |
InChI=1S/C6H7N3O/c10-5-8-3-6-1-2-7-4-9-6/h1-2,4-5H,3H2,(H,8,10) |
InChI Key |
URXARSRKPXNKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)

![1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine](/img/structure/B13114056.png)
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)


![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)
![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)

